N-Hydroxy-4-nitrophthalimide

Vue d'ensemble

Description

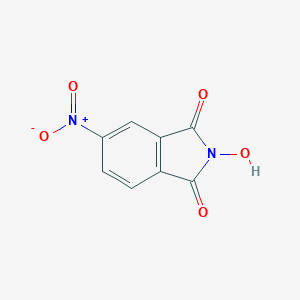

N-Hydroxy-4-nitrophthalimide is an organic compound with the molecular formula C8H4N2O5. It is a red crystalline powdery solid . This compound is known for its role in organic synthesis, particularly as a mediator in oxidation reactions .

Applications De Recherche Scientifique

Organic Synthesis

NHNPI is widely used as a reagent in organic synthesis. It serves as a precursor for the preparation of various nitrogen-containing compounds due to its reactivity. The compound can be utilized in the synthesis of:

- Phthalimide derivatives : NHNPI can be converted into other phthalimide derivatives, which are important in medicinal chemistry for developing pharmaceuticals.

- Nitroso compounds : It can also participate in reactions to form nitroso derivatives, which have applications in dye chemistry and as intermediates in organic synthesis.

Medicinal Chemistry

In medicinal chemistry, NHNPI has shown potential for various therapeutic applications:

- Anticonvulsant Activity : Research indicates that derivatives of NHNPI exhibit anticonvulsant properties. Studies have demonstrated that certain N-aryl derivatives of NHNPI can protect against seizures induced by pentylenetetrazole, suggesting potential use in epilepsy treatment .

- Antimicrobial Activity : Some studies have reported that NHNPI and its derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

Analytical Chemistry

NHNPI is employed in analytical chemistry for its ability to act as a colorimetric reagent:

- Detection of Anions : NHNPI has been utilized in the development of chemosensors for detecting anions such as fluoride and chloride. These sensors operate based on changes in UV-vis absorption spectra upon interaction with target anions, providing a method for quantitative analysis .

- Chromatographic Applications : The compound can also be used in chromatography as a derivatizing agent, enhancing the detection and separation of various analytes.

Case Study 1: Anticonvulsant Properties

A study published in Medicinal Chemistry evaluated a series of N-aryl derivatives of phthalimide and NHNPI for anticonvulsant activity. The results indicated that these compounds could significantly reduce seizure activity in animal models, highlighting their potential therapeutic applications .

Case Study 2: Colorimetric Detection

Research conducted on a thiourea-phthalimide dyad demonstrated the effectiveness of NHNPI in detecting chiral carboxylates and anions through colorimetric changes. This study illustrated the practical application of NHNPI in developing sensitive analytical methods for environmental monitoring .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Hydroxy-4-nitrophthalimide can be synthesized through the nitration of phthalimide. The procedure involves adding fuming nitric acid to concentrated sulfuric acid, followed by the addition of commercial phthalimide while maintaining the temperature between 10°C and 15°C . The reaction mixture is then allowed to warm to room temperature and left overnight. The crude nitration product is filtered, washed with ice water, and purified by crystallization from ethyl alcohol .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale nitration processes similar to the laboratory synthesis but optimized for higher yields and efficiency. These methods often include continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: N-Hydroxy-4-nitrophthalimide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . It is particularly noted for its ability to facilitate the transfer of nitro and hydroxy groups, enhancing the efficiency of synthesizing nitro-aromatic compounds .

Common Reagents and Conditions: Common reagents used in reactions with this compound include nitric acid, sulfuric acid, and ethyl alcohol for nitration and purification processes . The compound also reacts with carboxylic acids to form redox-active esters, which are applicable to C(sp2)-C(sp3) cross-coupling reactions .

Major Products Formed: The major products formed from reactions involving this compound include nitro-aromatic compounds and redox-active esters . These products are valuable intermediates in various organic synthesis applications.

Mécanisme D'action

The mechanism by which N-Hydroxy-4-nitrophthalimide exerts its effects involves the transfer of nitro and hydroxy groups. This transfer enhances the efficiency of synthesizing nitro-aromatic compounds by facilitating the formation of redox-active intermediates . The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to act as an oxidizing agent.

Comparaison Avec Des Composés Similaires

N-Hydroxy-4-nitrophthalimide can be compared with other similar compounds such as N-Hydroxyphthalimide and N-Hydroxy-1,8-naphthalimide . These compounds share similar structural motifs and functional groups but differ in their specific reactivity and applications. For example, N-Hydroxyphthalimide is also used in oxidation reactions but has different redox potentials and reaction conditions compared to this compound . N-Hydroxy-1,8-naphthalimide, on the other hand, is used in the synthesis of redox-active esters and has unique properties that make it suitable for specific cross-coupling reactions .

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry. Its ability to facilitate the transfer of nitro and hydroxy groups makes it a valuable mediator in various chemical reactions. The compound’s unique properties and reactivity distinguish it from similar compounds, highlighting its importance in scientific research and industrial applications.

Activité Biologique

N-Hydroxy-4-nitrophthalimide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound (C8H4N2O5) is derived from 4-nitrophthalimide, featuring a hydroxyl group that enhances its reactivity and biological activity. The synthesis typically involves the hydroxylation of 4-nitrophthalimide, which can be achieved through various chemical methods, including the use of oxidizing agents under controlled conditions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, it has been shown to possess significant antifungal activity against various strains, making it a candidate for further development as an antifungal agent. The compound's efficacy was supported by both computational docking studies and experimental assays, which confirmed its ability to inhibit microbial growth effectively .

Antitumor Properties

The compound has also been investigated for its potential antitumor effects. In vitro studies indicated that this compound could induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function, leading to enhanced cell death .

Insecticidal and Herbicidal Activities

Another area of interest is the compound's potential as an insecticide and herbicide. Research has shown that derivatives of 4-nitrophthalimide exhibit significant herbicidal activity against various weeds, indicating that this compound may share similar properties. This aspect is particularly relevant for agricultural applications where effective pest control is crucial .

Study 1: Antimicrobial Efficacy

A study conducted by Jayachitra et al. focused on the synthesis and antimicrobial evaluation of this compound. The results indicated a strong correlation between molecular structure and antimicrobial activity, with the compound demonstrating effective inhibition against several bacterial strains .

Study 2: Antitumor Mechanism

In another investigation, this compound was tested against human cancer cell lines. The study revealed that treatment with the compound resulted in significant apoptosis characterized by increased levels of caspase activation and DNA fragmentation . This suggests its potential utility in cancer therapy.

Data Tables

Propriétés

IUPAC Name |

2-hydroxy-5-nitroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O5/c11-7-5-2-1-4(10(14)15)3-6(5)8(12)9(7)13/h1-3,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKACMVMZUIQKNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466506 | |

| Record name | N-Hydroxy-4-nitrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105969-98-0 | |

| Record name | N-Hydroxy-4-nitrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Hydroxy-4-nitrophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.